molecular formula C10H9N3O2 B168498 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 13788-99-3

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B168498
CAS No.: 13788-99-3
M. Wt: 203.2 g/mol
InChI Key: BKPVGIAXVCFLSN-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole (molecular formula: C₁₀H₉N₃O₂) is a pyrazole derivative featuring a methyl group at the 5-position and a 4-nitrophenyl group at the 1-position of the pyrazole ring. This compound serves as a versatile precursor in organic synthesis, particularly for constructing complex heterocycles such as thiadiazoles, triazoles, and pyrazolo[3,4-d]pyrimidines . Its 4-nitrophenyl substituent enhances electron-withdrawing effects, influencing reactivity and applications in medicinal chemistry and materials science .

Properties

CAS No.

13788-99-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

IUPAC Name

5-methyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3

InChI Key

BKPVGIAXVCFLSN-UHFFFAOYSA-N

SMILES

CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares key structural features and properties of 5-methyl-1-(4-nitrophenyl)-1H-pyrazole with analogous pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Characteristics
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole Methyl (5), 4-nitrophenyl (1) C₁₀H₉N₃O₂ Not reported Precursor for heterocycles
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2n) 4-Chlorophenyl (5), 4-nitrophenyl (3) C₁₅H₁₀ClN₃O₂ Not reported Enhanced halogen-mediated reactivity
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) Ethyl ester (3), aminomethyl (1) C₁₈H₁₉N₅O₄ Not reported Corrosion inhibitor (93.2% efficiency in HCl)
5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole Trifluoromethyl (3) C₁₁H₈F₃N₃O₂ Not reported Strong electron-withdrawing effects
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) 4-Nitrophenyl (3,5) C₁₅H₁₀N₄O₄ Not reported High symmetry, dual nitro group effects

Key Observations:

  • Halogen Substituents : Compounds like 2n (4-chlorophenyl) exhibit increased reactivity in cross-coupling reactions due to halogen atoms, unlike the methyl group in the target compound .
  • Functional Group Diversity: L6’s ester and aminomethyl groups enable strong adsorption on carbon steel, highlighting the role of polarity in corrosion inhibition .

Electronic and Steric Effects

  • Nitro Group Reduction : The nitro group in 5-methyl-1-(4-nitrophenyl)-1H-pyrazole can be reduced to an amine (as in compound 14, C₁₀H₁₀N₄O₂), altering electronic properties and enabling participation in hydrogen bonding .

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the diketone’s carbonyl carbon, followed by cyclization and dehydration. Regioselectivity is influenced by the electronic and steric properties of the diketone. For acetylacetone, the methyl groups at C3 and C5 are symmetrically positioned, but steric effects often favor the formation of the 1,5-regioisomer when using free hydrazine.

Optimized Conditions

  • Solvent: Methanol or ethanol (protic solvents enhance cyclization).

  • Temperature: Reflux (60–80°C for 6–12 hours).

  • Yield: 65–85% after recrystallization.

Representative Procedure

A mixture of 4-nitrophenylhydrazine (1.63 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in methanol (20 mL) was refluxed for 12 hours. The precipitate was filtered, washed with cold methanol, and recrystallized from ethanol to yield 5-methyl-1-(4-nitrophenyl)-1H-pyrazole as a yellow solid (1.82 g, 78%).

Multi-Step Synthesis via Diazotization and Cyclization

An alternative approach involves the diazotization of p-nitroaniline to generate reactive intermediates for subsequent cyclization. This method, adapted from triazole syntheses, offers flexibility in introducing substituents at specific positions.

Synthetic Pathway

  • Diazotization: p-Nitroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Azide Formation: Reaction with sodium azide yields 1-azido-4-nitrobenzene.

  • Cyclization: The azide reacts with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form the pyrazole core.

Key Data

StepReagents/ConditionsIntermediateYield (%)
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt95
Azide formationNaN₃, H₂O, 0°C1-Azido-4-nitrobenzene85
CyclizationEthyl acetoacetate, NaOEt, MeOHPyrazole ester75

Hydrolysis of the ester group (using NaOH) followed by decarboxylation yields the final product. This method achieves 70–80% overall yield but requires stringent temperature control.

Regioselective Alkylation of Pyrazole Precursors

Post-synthetic modification via alkylation offers a route to introduce methyl groups at specific positions. However, regioselectivity challenges necessitate careful optimization.

N1 vs. C5 Alkylation

  • N1-Alkylation: Dominates under basic conditions (e.g., K₂CO₃, DMF), but undesirable for target synthesis.

  • C5-Alkylation: Achieved using methyl iodide and Lewis acids (e.g., AlCl₃) in non-polar solvents (toluene, 80°C).

Example
1-(4-Nitrophenyl)-1H-pyrazole (1.0 g, 5.2 mmol) was treated with methyl iodide (0.5 mL) and AlCl₃ (0.2 g) in toluene at 80°C for 8 hours. Column chromatography (hexanes/EtOAc, 4:1) yielded 5-methyl-1-(4-nitrophenyl)-1H-pyrazole (0.72 g, 68%).

Solvent and Temperature Effects on Reaction Efficiency

Protic solvents (MeOH, EtOH) enhance cyclization rates but may reduce yields due to side reactions (e.g., methanolysis of trichloromethyl groups in related systems). Polar aprotic solvents (DMF, DMSO) improve solubility but require higher temperatures (90–100°C).

Comparative Data

SolventTemperature (°C)Time (h)Yield (%)Regioisomer Ratio (1,5:1,3)
Methanol65127892:8
DMF9086585:15
Toluene11066088:12

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, Pyrazole-H5), 2.55 (s, 3H, CH₃).

  • ¹³C NMR (151 MHz, CDCl₃): δ 150.2 (C-NO₂), 144.8 (C4), 128.9 (Ar-C), 125.6 (Pyrazole-C3), 110.4 (Pyrazole-C5), 21.3 (CH₃).

  • IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1600 cm⁻¹ (C=N stretch).

Challenges and Limitations

  • Regioselectivity Control: Competing 1,3- and 1,5-regioisomers require careful selection of hydrazine derivatives (free vs. hydrochloride).

  • Electron-Withdrawing Groups: The nitro group slows reaction kinetics, necessitating prolonged heating.

  • Purification Difficulties: Similar polarities of regioisomers complicate column chromatography .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole and its derivatives?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one can react with methyl hydrazinecarbodithioate to form hydrazine derivatives, which are further functionalized into thiadiazole or triazole hybrids . Another approach involves click chemistry, where 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole reacts with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in the presence of Cu(I) catalysts to form triazole-pyrazole hybrids with yields up to 61% .
  • Key Steps : Cyclocondensation, hydrazine coupling, and copper-catalyzed azide-alkyne cycloaddition.

Q. How is the structural confirmation of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole achieved?

  • Techniques :

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C4, methyl at C5) . IR identifies functional groups like C=N and NO₂ stretches .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 256.08) .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of bioactive derivatives?

  • Approach : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins. For example, pyrazole-triazole hybrids show potential interactions with antimicrobial targets (e.g., E. coli DNA gyrase) via hydrogen bonding with nitro groups and hydrophobic contacts with trifluoromethyl substituents .
  • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies optimize the antimicrobial activity of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole derivatives?

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C3/C5 to enhance membrane permeability. Substitution with thiadiazole or triazole rings improves activity against C. albicans (MIC: 8–32 µg/mL) .
  • SAR Insights : Derivatives with 4-nitrophenyl groups exhibit higher antifungal activity due to enhanced π-π stacking with microbial enzymes .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to minimize variability .
  • Structural Purity : Verify compound integrity via HPLC (>95% purity) to exclude impurities affecting results .
  • Statistical Analysis : Use ANOVA to assess significance of bioactivity differences between derivatives .

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